Introduction: The Significance of Isotopic Labeling in Raffinose
Introduction: The Significance of Isotopic Labeling in Raffinose
An In-depth Technical Guide to D-(+)-Raffinose-13C6 for Researchers, Scientists, and Drug Development Professionals
D-(+)-Raffinose is a naturally occurring trisaccharide composed of galactose, glucose, and fructose, commonly found in a variety of plants such as beans, cabbage, and whole grains.[1] While it plays a role in plant metabolism and is used in various industries, its isotopically labeled form, D-(+)-Raffinose-13C6, offers a powerful tool for researchers.[2][3] This guide provides a comprehensive overview of D-(+)-Raffinose-13C6, focusing on its physicochemical properties, synthesis, analytical characterization, and applications, particularly in the realm of metabolic research and drug development.
The incorporation of six stable carbon-13 (¹³C) isotopes into the raffinose molecule allows it to be used as a tracer in metabolic flux analysis.[4][5] By introducing D-(+)-Raffinose-13C6 into a biological system, scientists can track the metabolic fate of the carbon backbone, elucidating complex biochemical pathways and quantifying the flow of metabolites. This is invaluable for understanding cellular metabolism in both healthy and diseased states, and for assessing the mechanism of action of novel therapeutics.
Physicochemical Properties
The key physicochemical properties of D-(+)-Raffinose and its ¹³C-labeled variant are summarized in the table below. It is important to note that isotopically labeled compounds often do not have a unique CAS number and are typically identified by the CAS number of the parent compound.
| Property | D-(+)-Raffinose (Unlabeled) | D-(+)-Raffinose-13C6 | Data Source(s) |
| CAS Number | 512-69-6 (Anhydrous) | Not formally assigned; referred to by the parent CAS number. | [6][7] |
| Molecular Formula | C₁₈H₃₂O₁₆ | (¹²C)₁₂(¹³C)₆H₃₂O₁₆ | [7] |
| Molecular Weight | 504.44 g/mol | ~510.32 g/mol (calculated) | [2][6][8][9][10][11] |
| Appearance | White crystalline powder | White crystalline powder | [12] |
| Solubility | Soluble in water | Expected to be similar to the unlabeled form | [8] |
The molecular weight of D-(+)-Raffinose-13C6 is calculated based on the atomic masses of the constituent isotopes: (12 x 12.011) + (6 x 13.00335) + (32 x 1.008) + (16 x 15.999) ≈ 510.32 g/mol .
Synthesis and Isotopic Labeling
The synthesis of D-(+)-Raffinose-13C6 involves the introduction of six carbon-13 atoms into the molecule. While specific proprietary methods may vary, the general approach often involves enzymatic or chemical synthesis starting from ¹³C-labeled precursors.
One plausible synthetic route involves the enzymatic transfer of a ¹³C-labeled galactose unit to sucrose.[3] This can be achieved using enzymes like α-galactosidase. The ¹³C-labeled galactose would be derived from a ¹³C-glucose or other suitably labeled monosaccharide precursor, which is often produced through biological methods, such as cultivation of microorganisms on a ¹³C-enriched carbon source.
A generalized workflow for the synthesis of D-(+)-Raffinose-13C6.
Analytical Characterization for Scientific Integrity
To ensure the reliability of research outcomes, rigorous analytical characterization of D-(+)-Raffinose-13C6 is paramount. The following techniques are essential for confirming its identity, purity, and isotopic enrichment.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of D-(+)-Raffinose-13C6, confirming the incorporation of the six ¹³C atoms.[11] The mass spectrum will show a characteristic isotopic distribution pattern, with the most abundant peak shifted by approximately 6 Da compared to the unlabeled standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information. In the ¹³C NMR spectrum of D-(+)-Raffinose-13C6, the signals corresponding to the labeled carbon atoms will exhibit significantly enhanced intensity. Furthermore, the coupling patterns between adjacent ¹³C atoms can confirm the positions of the labels within the molecule. ¹H NMR is also used to confirm the overall structure and purity.
Applications in Research and Drug Development
The primary application of D-(+)-Raffinose-13C6 is as a tracer in metabolic flux analysis.[4] This has significant implications for both basic research and pharmaceutical development.
-
Understanding Disease Metabolism: By tracing the metabolism of D-(+)-Raffinose-13C6, researchers can identify metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.
-
Drug Mechanism of Action: This labeled compound can be used to investigate how a drug candidate alters specific metabolic pathways, providing crucial insights into its mechanism of action.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: While less common for a carbohydrate, labeled compounds can sometimes be used in specialized PK/PD studies to trace the distribution and metabolic fate of a drug delivery vehicle or a conjugate.
-
Cryopreservation: Unlabeled raffinose is used as a cryoprotectant.[2] Labeled raffinose could potentially be used to study the mechanisms of cryopreservation and cellular uptake during this process.
Experimental Protocol: A Step-by-Step Guide for Metabolic Labeling in Cell Culture
The following is a generalized protocol for a cell-based metabolic labeling experiment using D-(+)-Raffinose-13C6.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.
-
Medium Exchange: Once the cells reach the desired confluency, replace the standard medium with a custom medium containing D-(+)-Raffinose-13C6 at a known concentration.
-
Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled raffinose. The incubation time will depend on the specific metabolic pathways being investigated.
-
Metabolite Extraction: After incubation, rapidly quench the metabolism and harvest the cells. Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Sample Preparation: Prepare the extracted metabolites for analysis by mass spectrometry or NMR. This may involve derivatization to improve chromatographic separation and ionization efficiency.
-
Data Acquisition: Analyze the samples using LC-MS/MS or a similar high-resolution technique to identify and quantify the ¹³C-labeled metabolites.
-
Data Analysis: Process the raw data to determine the isotopic enrichment in various downstream metabolites, providing a quantitative measure of metabolic fluxes.
Workflow for a typical metabolic labeling experiment with D-(+)-Raffinose-13C6.
Conclusion
D-(+)-Raffinose-13C6 is a valuable tool for the scientific community, enabling detailed investigations into complex metabolic networks. Its use as a stable isotope tracer provides a level of insight that is not achievable with unlabeled compounds. By understanding its properties, synthesis, and analytical requirements, researchers can confidently employ D-(+)-Raffinose-13C6 to advance our knowledge of biology and to accelerate the development of new medicines.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439242, Raffinose. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Periodic Table of Elements. Retrieved from [Link]
-
Wikipedia. (n.d.). Raffinose. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175670880, Carbon-13. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]
-
Dieuaide-Noubhani, M., et al. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Methods in Molecular Biology, 1540, 137-147. Retrieved from [Link]
-
CODATA Value: molar mass of carbon-12. (n.d.). The NIST Reference on Constants, Units, and Uncertainty. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]
-
Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Methods in Molecular Biology, 833, 101-117. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxygen. Retrieved from [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]
-
Chemistry For Everyone. (2024, May 4). What Is The Atomic Weight Of Hydrogen? [Video]. YouTube. Retrieved from [Link]
-
Filo. (2023, June 10). What will be the mass of one C-12 atom in g?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxygen - Element information, properties and uses. Periodic Table. Retrieved from [Link]
-
Chemistry For Everyone. (2024, March 30). What Is The Atomic Weight Of Oxygen? [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses. Periodic Table. Retrieved from [Link]
Sources
- 1. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. webqc.org [webqc.org]
- 4. Carbon-13 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. D-(+)-Raffinose | CAS 512-69-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Raffinose | C18H32O16 | CID 439242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Carbon-12 - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. princeton.edu [princeton.edu]
- 12. Page loading... [wap.guidechem.com]
